6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZRZHEIPCWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by CAS number 2098095-80-6, exhibits a molecular formula of CHClNOS and a molecular weight of 287.2 g/mol . The compound's structure and substituent patterns suggest various therapeutic applications, particularly in the fields of oncology and infectious diseases.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that pyrimidine derivatives can exhibit significant antibacterial and antimycobacterial activities. For instance, related compounds have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as mycobacteria . The mechanism often involves interference with bacterial enzymes or cellular processes.
Anticancer Properties
The compound's structural characteristics allow it to act as a potential inhibitor of key enzymes involved in cancer cell proliferation. For example, pyrimidine derivatives have been associated with the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can lead to reduced tumor growth in various cancer models.
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyrimidine compounds, providing insights into the potential efficacy of this compound.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors involved in cellular pathways. The presence of the dichlorophenyl group enhances its lipophilicity, potentially improving cell membrane permeability and allowing for better interaction with target proteins.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Agricultural Applications
- Herbicidal Activity :
- Fungicidal Properties :
Data Table of Applications
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
Case Study 2: Herbicide Development
Field trials conducted on soybean crops demonstrated that formulations containing this pyrimidine derivative effectively controlled weed populations while maintaining crop health. The application rates were optimized to balance efficacy and safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aryl Group Variations
- 6-(3,4-Dichlorophenyl) vs. 6-(4-Chlorophenyl): The 3,4-dichlorophenyl group in the target compound introduces steric and electronic effects distinct from monosubstituted analogs. For instance, 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine () demonstrated significant anticancer activity against lung cancer cells (HOP-92), highlighting the importance of chlorine positioning for bioactivity.
- 6-(3-Methoxyphenyl):
In 6-(3-methoxyphenyl)-2-(methylthio)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one (), the methoxy group enhances solubility but may reduce target affinity compared to electron-withdrawing chlorine atoms .
Thio Group Modifications
- Methylthio (-SMe) vs. Mercapto (-SH): The methylthio group in the target compound improves stability over 3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (), where the free thiol may undergo oxidation or disulfide formation, limiting bioavailability .
- Amino vs. Methylthio: 6-Amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one () exhibits altered pharmacokinetics due to the hydrophilic amino group, contrasting with the lipophilic methylthio substituent .
Physicochemical Data
Anticancer Activity
- The dichlorophenyl group is critical for anticancer efficacy. For example, 7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one () showed enhanced activity due to halogenated aryl groups, similar to the target compound .
- In contrast, 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one () lacks the dichlorophenyl group and may exhibit reduced potency .
Anticonvulsant Activity
- 6-Methyl-2-arylaminopyrimidin-4(3H)-ones () with substituents like 3-CF₃ or 3,4-diCl demonstrated varying anticonvulsant activities, suggesting the dichlorophenyl group in the target compound could optimize this property .
Preparation Methods
One-Pot Multi-Component Condensation Using Catalysts
A prominent approach involves a one-pot three-component condensation reaction of:
- 6-amino-2-(methylthio)pyrimidin-4(3H)-one,
- Aromatic aldehydes (including 3,4-dichlorobenzaldehyde),
- Other components such as 1,3-indanedione or ethylcyanoacetate.
This method is catalyzed by various catalysts under mild conditions, often resulting in high yields and short reaction times.
Stepwise Synthesis of the Pyrimidin-4-one Core
- Initial condensation of thiourea with ethyl cyanoacetate in sodium ethoxide produces an intermediate pyrimidine ring.
- Subsequent alkylation with methyl iodide introduces the methylthio group at position 2.
- Final condensation with 3,4-dichlorobenzaldehyde yields the target compound.
Detailed Reaction Optimization Data
Catalyst Screening and Solvent Effects
A study optimizing the synthesis of related pyrido[2,3-d]pyrimidine derivatives showed:
| Entry | Catalyst/Condition | Solvent | Time (min) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | [DMBSI]HSO4 (0.06 g) | Solvent-free | <1 | 87 | Highest yield, shortest time |
| 2 | No catalyst | Solvent-free | >10 | 50-60 | Lower yield, longer time |
| 3 | Other acids (e.g., HCl, H2SO4) | Solvent-free | 5-10 | 70-80 | Moderate yields |
The ionic liquid [DMBSI]HSO4 was found to be the most effective catalyst, allowing rapid synthesis under solvent-free conditions with easy catalyst recovery and reuse.
Effect of Catalyst Amount on Yield (Model Reaction)
| Catalyst Amount (g) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 0.01 | 3 | 70 |
| 0.03 | 2 | 80 |
| 0.06 | <1 | 87 |
| 0.1 | <1 | 87 |
Optimal catalyst loading was 0.06 g per 1 mmol substrate for best efficiency.
Analytical Characterization Supporting Preparation
- FT-IR Spectroscopy: Characteristic bands for CONH (~147-162 cm⁻¹) and C=O (~191 cm⁻¹) groups confirm pyrimidin-4-one structure.
- NMR Spectroscopy: ^1H and ^13C NMR spectra in DMSO-d6 show signals consistent with methylthio substitution and aromatic protons from the 3,4-dichlorophenyl ring.
- Melting Point: Typically determined to confirm purity and identity.
Comparative Summary of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|---|
| Nano-Fe3O4@SiO2/SnCl4 catalysis | Nano-Fe3O4@SiO2/SnCl4 | Water | Heating/Ultrasound | 10-33 min | Up to 95% | Green chemistry, ultrasound-assisted |
| Ionic liquid catalysis | [DMBSI]HSO4 ionic liquid | Solvent-free | Room temp | <1-3 min | 79-95% | Rapid, catalyst reusable, easy work-up |
| Catalyst-free sonochemistry | None | Ethylene glycol | 65°C | 10-33 min | 82-97% | Clean, no catalyst, good yields |
| Stepwise alkylation and condensation | Various (NaOEt, methyl iodide) | Organic solvents | Reflux | Hours | Moderate | Precise substitution control, classical route |
Research Findings and Notes
- The one-pot multi-component reactions significantly reduce synthesis time and improve yields compared to traditional stepwise methods.
- Use of environmentally benign catalysts (nano-Fe3O4@SiO2/SnCl4) and solvent-free conditions aligns with green chemistry principles.
- Ionic liquids such as [DMBSI]HSO4 offer excellent catalytic activity with easy recovery and recyclability, enhancing process sustainability.
- Ultrasonic irradiation accelerates reaction rates and improves product purity in aqueous media.
- The presence of electron-withdrawing dichloro substituents on the phenyl ring influences reactivity and biological activity.
This comprehensive analysis of preparation methods for this compound highlights efficient, sustainable synthetic routes with high yields and practical applicability in medicinal chemistry research.
Q & A
Q. Q1. What are the recommended synthetic routes for 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation of a pyrimidinone precursor. For example:
- Step 1: Methylation of 2-thiopyrimidin-4(3H)-one using methyl iodide (MeI) or dimethyl sulfate [(CH₃)₂SO₄] in the presence of a base (e.g., K₂CO₃ in ethanol or MeONa in methanol), yielding 2-methylthio intermediates with high yields .
- Step 2: Substitution of the methylthio group with aryl amines (e.g., 3,4-dichlorophenyl derivatives) via nucleophilic aromatic substitution. Heating at 140°C in a polar aprotic solvent (e.g., DMF) facilitates this step .
Optimization Tips: - Monitor reaction progress using TLC or HPLC to minimize by-products.
- Adjust solvent polarity and temperature to enhance regioselectivity.
Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals for the pyrimidinone core (e.g., C4 carbonyl at ~165 ppm) and substituents (e.g., methylthio S–CH₃ at δ ~2.5 ppm). The 3,4-dichlorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS, observing [M+H]+ peaks. Fragmentation patterns help validate the thiomethyl and dichlorophenyl groups .
- Elemental Analysis: Verify purity (C, H, N, S, Cl percentages) .
- X-ray Crystallography: Resolve 3D conformation to analyze steric effects of substituents, critical for understanding reactivity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Structural Conformation Analysis: Use computational methods (e.g., DFT or molecular docking) to compare the compound’s 3D conformation with active analogs. Subtle differences in dihedral angles (e.g., between the pyrimidinone core and dichlorophenyl group) may explain variations in target binding .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line specificity, ATP concentrations in kinase assays) to isolate confounding variables .
- Metabolite Profiling: Identify degradation products or active metabolites via LC-MS, as instability in biological matrices may skew results .
Q. Q4. What experimental designs are suitable for evaluating the environmental fate of this compound?
Methodological Answer:
- Abiotic Degradation Studies:
- Hydrolysis: Expose the compound to buffers at varying pH (e.g., pH 4–9) and temperatures. Monitor degradation via UV-Vis or LC-MS .
- Photolysis: Use simulated sunlight (Xe lamp) to assess photodegradation kinetics in aqueous/organic matrices .
- Biotic Transformation:
- Conduct soil microcosm experiments with isotope-labeled compound (e.g., 14C) to track mineralization rates and metabolite formation .
- Data Interpretation:
- Apply QSAR models to predict bioaccumulation potential based on logP (estimated ~3.2 for this lipophilic compound) .
Q. Q5. How can structural modifications enhance the compound’s selectivity for target enzymes?
Methodological Answer:
- Rational Design:
- Replace the methylthio group with bulkier substituents (e.g., ethylthio) to reduce off-target interactions. Evidence from analogs shows increased selectivity with larger alkyl groups .
- Introduce electron-withdrawing groups (e.g., nitro) at the pyrimidinone C5 position to modulate electronic effects on binding .
- Validation:
- Perform enzyme inhibition assays (e.g., IC50 determination) with recombinant targets. Pair with molecular dynamics simulations to analyze binding pocket interactions .
Q. Q6. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., dioxane/water) to improve crystal growth. The compound’s low water solubility necessitates high-purity organic solvents .
- Derivatization: Co-crystallize with heavy atoms (e.g., Pt or Hg) or prepare halogenated analogs (e.g., Br substitution) to enhance diffraction quality .
- Temperature Gradients: Slow cooling from 60°C to 4°C promotes lattice formation .
Q. Key Tables
| Property | Value/Technique | Reference |
|---|---|---|
| LogP (Predicted) | ~3.2 (Calculated via QSAR) | |
| Melting Point | 180–185°C (DSC) | |
| Synthetic Yield (Step 2) | 75–85% (DMF, 140°C, 12h) | |
| 1H NMR (DMSO-d6) | δ 2.48 (s, SCH3), 7.5–8.1 (m, Ar–Cl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
